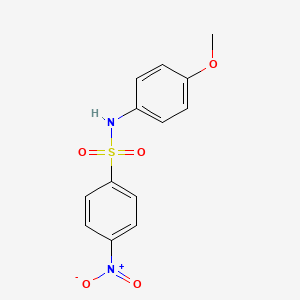
2,3,5,6-tétraméthyl-N-(2-oxo-2-(4-phénylpiperazin-1-yl)éthyl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonamides are a class of organic compounds featuring a sulfonyl amine group. They have diverse applications in medicine, industry, and as reagents in chemical synthesis. Their ability to act as inhibitors for various enzymes makes them particularly valuable in drug development and other applications.
Synthesis Analysis
The synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines or ammonia. For instance, poly(N, N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N′, N′- tetrabromobenzene-1,3-disulfonamide have been used as catalysts for the synthesis of benzimidazoles and benzodiazepines, highlighting the versatility of sulfonamides in chemical synthesis (Ghorbani-Vaghei & Veisi, 2010).
Molecular Structure Analysis
The molecular structure of sulfonamides is crucial for their function and reactivity. Techniques like FT-IR, 1HNMR, and X-ray diffraction are used to characterize these compounds. For example, the structural and vibrational frequencies of sulfonamide compounds have been studied using Density Functional Theory (DFT), highlighting the importance of molecular geometry in determining their properties and reactivity (Sarojini et al., 2012).
Chemical Reactions and Properties
Sulfonamides participate in various chemical reactions, including as catalysts and inhibitors. Their chemical properties make them suitable for applications in carbonic anhydrase inhibition, showcasing their role in biochemical processes (Sethi et al., 2013).
Applications De Recherche Scientifique
- Application: Les chercheurs utilisent le 4-Hydroxy-TEMPO comme piégeur de radicaux libres dans des études liées au stress oxydatif, au vieillissement et à la protection cellulaire .
- Application: Les scientifiques utilisent le 4-Hydroxy-TEMPO pour améliorer la sensibilité de la RMN, permettant des investigations détaillées des structures moléculaires et des interactions dans divers systèmes .
- Applications:
- Applications:
- Applications:
Activité antioxydante et piégeage des radicaux libres
Polarisation nucléaire dynamique (DNP)
Chimie des polymères
Synthèse organique
Recherche biomédicale
Science des matériaux et nanotechnologie
Propriétés
IUPAC Name |
2,3,5,6-tetramethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-16-14-17(2)19(4)22(18(16)3)29(27,28)23-15-21(26)25-12-10-24(11-13-25)20-8-6-5-7-9-20/h5-9,14,23H,10-13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEXUFCMNQCEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)N2CCN(CC2)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-methylphenyl)amino)acrylonitrile](/img/structure/B2490179.png)


![1-(4-fluorobenzyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2490183.png)




![(E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2490193.png)